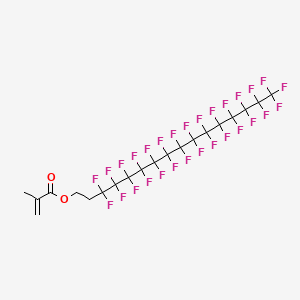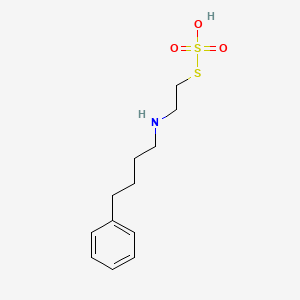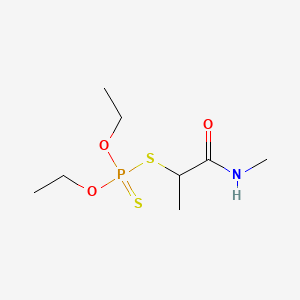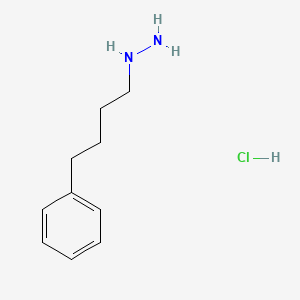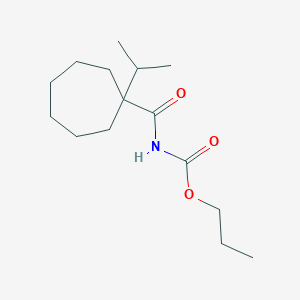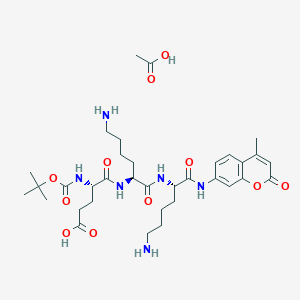
Boc-Glu-Lys-Lys-Amc acetate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Glu-Lys-Lys-Amc acetate salt is a synthetic compound known for its role as a sensitive fluorogenic substrate for urokinase-activated plasmin . This compound is widely used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its ability to act as a substrate in enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu-Lys-Lys-Amc acetate salt involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Glu-Lys-Lys-Amc acetate salt primarily undergoes hydrolysis reactions when exposed to specific enzymes. It is a substrate for urokinase-activated plasmin, which cleaves the compound to release a fluorescent product .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Enzymes such as urokinase or plasmin are used to catalyze the reaction .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is a fluorescent compound, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Boc-Glu-Lys-Lys-Amc acetate salt has a wide range of applications in scientific research:
Mechanism of Action
Boc-Glu-Lys-Lys-Amc acetate salt functions as a fluorogenic substrate for urokinase-activated plasmin. Upon enzymatic cleavage by plasmin, the compound releases a fluorescent product, which can be detected and measured. This mechanism allows researchers to study the activity of plasmin and other related enzymes in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Pro-Arg-Amc: Another fluorogenic substrate used in enzymatic assays, particularly for thrombin.
Boc-Glu-Lys-Lys-AMC: A closely related compound with similar applications in studying protease activity.
Uniqueness
Boc-Glu-Lys-Lys-Amc acetate salt is unique due to its high sensitivity and specificity as a substrate for urokinase-activated plasmin. Its ability to produce a fluorescent signal upon cleavage makes it an invaluable tool in biochemical and molecular biology research .
Properties
Molecular Formula |
C34H52N6O11 |
|---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H48N6O9.C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 |
InChI Key |
BVQHGHJYEGBLNX-NYTZCTPBSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)

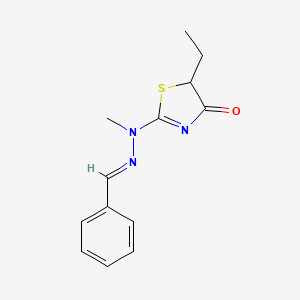
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)

